[(3,7-Dimethylocta-2,6-dien-1-yl)oxy](trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,7-Dimethylocta-2,6-dien-1-yl)oxysilane is an organic compound that belongs to the class of organosilicon compounds It is characterized by the presence of a silicon atom bonded to three methyl groups and an oxygen atom, which is further connected to a 3,7-dimethylocta-2,6-dien-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,7-Dimethylocta-2,6-dien-1-yl)oxysilane typically involves the reaction of 3,7-dimethylocta-2,6-dien-1-ol with trimethylchlorosilane in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
\ \text{3,7-Dimethylocta-2,6-dien-1-ol} + \text{Trimethylchlorosilane} \rightarrow \text{[(3,7-Dimethylocta-2,6-dien-1-yl)oxysilane} + \text{HCl} ]
Industrial Production Methods
On an industrial scale, the production of (3,7-Dimethylocta-2,6-dien-1-yl)oxysilane may involve continuous flow processes to ensure efficient mixing and reaction of the starting materials. The use of automated systems can help maintain the anhydrous conditions required for the reaction and optimize the yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
(3,7-Dimethylocta-2,6-dien-1-yl)oxysilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as alkoxides or amines can be employed for substitution reactions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Silanes with different substituents.
Substitution: Compounds with new functional groups replacing the trimethylsilyl group.
Scientific Research Applications
(3,7-Dimethylocta-2,6-dien-1-yl)oxysilane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the protection of hydroxyl groups.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for potential use in drug delivery systems due to its ability to modify the solubility and bioavailability of pharmaceuticals.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of (3,7-Dimethylocta-2,6-dien-1-yl)oxysilane involves its ability to form stable bonds with various functional groups. The silicon-oxygen bond is particularly strong, providing stability to the compound. In biological systems, the compound can interact with cellular components, potentially modifying their activity and stability.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(3,7-Dimethylocta-2,6-dien-1-yl)oxysilane is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties such as increased hydrophobicity and stability. This makes it particularly useful in applications where these properties are desired, such as in the protection of hydroxyl groups in organic synthesis.
Properties
CAS No. |
72237-31-1 |
---|---|
Molecular Formula |
C13H26OSi |
Molecular Weight |
226.43 g/mol |
IUPAC Name |
3,7-dimethylocta-2,6-dienoxy(trimethyl)silane |
InChI |
InChI=1S/C13H26OSi/c1-12(2)8-7-9-13(3)10-11-14-15(4,5)6/h8,10H,7,9,11H2,1-6H3 |
InChI Key |
WJOVQJSWBJCMJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=CCO[Si](C)(C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.